1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
Description
1-(3,5-Difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a fluorinated methanamine derivative featuring a 3,5-difluorophenyl group linked to a methanamine backbone, which is further substituted with a 1-ethyl-1H-pyrazol-4-ylmethyl moiety. The compound’s structure combines aromatic fluorination with a pyrazole heterocycle, making it a candidate for applications in medicinal chemistry, particularly in targeting fluorophoric or electron-deficient biological systems. The ethyl group on the pyrazole nitrogen and the 3,5-difluorophenyl group contribute to its unique electronic and steric profile, influencing solubility, metabolic stability, and receptor interactions .
Properties
CAS No. |
1855944-69-2 |
|---|---|
Molecular Formula |
C13H16ClF2N3 |
Molecular Weight |
287.73 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)-N-[(1-ethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-2-18-9-11(8-17-18)7-16-6-10-3-12(14)5-13(15)4-10;/h3-5,8-9,16H,2,6-7H2,1H3;1H |
InChI Key |
UZJOGVGXBMZDRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC(=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the difluorophenyl group using a suitable coupling agent under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to 1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine. The compound's structural features suggest that it may inhibit specific cancer cell lines through various mechanisms:
- Mechanism of Action : The difluorophenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with cancer-related pathways.
Case Study : A study evaluated the cytotoxicity of several pyrazole derivatives against human cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potential effectiveness against tumors .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.65 |
| Compound B | HeLa | 2.41 |
| 1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine | TBD | TBD |
Inhibition of Carbonic Anhydrases
Carbonic anhydrases are enzymes implicated in various physiological processes and diseases, including cancer. Compounds that selectively inhibit specific isoforms can serve as therapeutic agents.
Research Findings : Recent investigations have shown that derivatives with similar structures to 1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine can selectively inhibit human carbonic anhydrases at nanomolar concentrations, suggesting a promising avenue for drug development .
Pharmacological Studies
The pharmacological profile of this compound has been assessed in various contexts:
Neuroprotective Effects
Research indicates that pyrazole derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress.
Example Study : A study on related pyrazole compounds demonstrated significant neuroprotective effects in animal models of neurodegeneration .
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
The pyrazole ring’s substitution pattern significantly impacts physicochemical properties. Key analogs include:
- Ethyl vs.
- Benzyl vs. Phenyl Linkers : The benzyl analog () introduces a flexible CH2 spacer, which may alter binding modes in biological targets compared to the rigid phenyl linkage in the target compound .
Fluorination Patterns on the Aromatic Ring
Fluorine placement affects electronic properties and binding:
- 3,5-Difluoro vs.
Biological Activity
1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, mechanisms of action, and research findings.
The synthesis of this compound typically involves the reaction of 3,5-difluorobenzyl chloride with 1-ethyl-1H-pyrazole-4-carboxaldehyde in the presence of a base like sodium hydride, using an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product features both a difluorophenyl group and a pyrazolyl group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15F2N3 |
| Molecular Weight | 251.27 g/mol |
| IUPAC Name | N-[(3,5-difluorophenyl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
| InChI Key | PJJRTFGXPJSGFG-UHFFFAOYSA-N |
The biological activity of 1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances hydrophobic interactions with protein targets, while the pyrazolyl moiety can form hydrogen bonds with amino acid residues. This dual interaction mechanism is thought to modulate enzyme or receptor activity effectively.
Pharmacological Studies
Research has indicated that this compound exhibits promising pharmacological properties:
- Antidepressant Activity : It has been shown to interact with serotonin receptors (5-HT receptors), which are crucial in the modulation of mood and anxiety. Targeting these receptors may provide therapeutic benefits in treating depression .
- Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound have exhibited antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown MIC values ranging from 0.7 to 25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
Several case studies have explored the biological effects of related compounds:
- Serotonin Receptor Modulation : A study focused on the interaction of pyrazole derivatives with serotonin receptors demonstrated that modifications in the structure could enhance affinity and selectivity towards specific receptor subtypes, potentially leading to improved therapeutic profiles for anxiety and depression treatments .
- Antimicrobial Activity : Another study evaluated the antimicrobial efficacy of pyrazole-based compounds against a range of bacterial strains. The results indicated that certain structural modifications could significantly increase antibacterial potency, with some compounds showing MIC values lower than those of established antibiotics .
Comparative Analysis
To better understand the uniqueness of 1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(3,5-difluorophenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine | Pyrazole derivative | Antidepressant and antimicrobial potential |
| 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine | Pyrazole derivative | Antimicrobial activity against Gram-positive bacteria |
| 1-Ethyl-4-methyl-1H-pyrazol-5-amine | Pyrazole derivative | Limited biological activity compared to above |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
